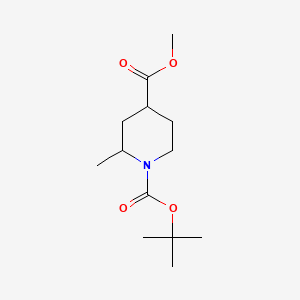

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-methyl 2-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJLPVFTFKCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this 2-methyl substituted compound is not readily found in public databases, this guide will leverage data from its close analog, 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate (CAS No. 124443-68-1)[1][2][3], and established synthetic methodologies for related structures to provide a robust framework for its synthesis, characterization, and application.

The piperidine scaffold is a cornerstone in the design of therapeutic agents due to its prevalence in natural products and its ability to impart favorable physicochemical properties to drug candidates.[4][5] This guide will offer expert insights into the chemical causality behind synthetic choices and provide self-validating protocols to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

This compound is a diester derivative of 2-methylpiperidine, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the 4-position. The presence of the 2-methyl group introduces a chiral center, leading to the existence of enantiomers and diastereomers, which can significantly influence biological activity.

| Property | Predicted Value |

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | >300 °C (Predicted) |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. |

| CAS Number | Not assigned. Analog (lacking 2-methyl): 124443-68-1[1][2][3] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through a multi-step sequence, starting from a suitable precursor. The following proposed synthesis is based on well-established transformations in piperidine chemistry.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid

This step involves the N-protection of the piperidine ring. The Boc group is widely used due to its stability under various reaction conditions and its facile removal under acidic conditions.

-

To a stirred solution of 2-methylpiperidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add a base like triethylamine (Et3N) or sodium bicarbonate (2-3 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc protected acid.

Step 2: Esterification to this compound

The final step is the esterification of the carboxylic acid at the 4-position.

-

Dissolve the crude 1-(tert-butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid from the previous step in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

Alternatively, the esterification can be performed under milder conditions by reacting the carboxylic acid with methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF.[2]

-

After the reaction is complete, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization and Verification

The structural confirmation of the synthesized compound is crucial. The following are the expected spectroscopic data based on the analysis of its analog, 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate.[1]

-

¹H NMR:

-

A singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group.

-

A singlet at ~3.67 ppm for the three protons of the methyl ester.

-

A series of multiplets in the piperidine ring region (approximately 1.5-4.2 ppm). The presence of the 2-methyl group will introduce a doublet for the methyl protons and will further split the signals of the adjacent ring protons.

-

-

¹³C NMR:

-

A resonance at ~28.4 ppm for the methyl carbons of the tert-butyl group.

-

A signal around 51.7 ppm for the methyl carbon of the ester.

-

A peak at ~79.5 ppm for the quaternary carbon of the tert-butyl group.

-

A signal at ~154.6 ppm for the carbonyl carbon of the Boc group.

-

A resonance at ~174.9 ppm for the carbonyl carbon of the methyl ester.

-

Signals for the piperidine ring carbons, with the carbon bearing the 2-methyl group showing a distinct chemical shift.

-

-

Mass Spectrometry (MS):

-

The expected molecular ion peak [M+H]⁺ would be at m/z 258.17.

-

Applications in Drug Discovery and Medicinal Chemistry

Substituted piperidines are a privileged scaffold in drug discovery due to their three-dimensional structure, which allows for precise spatial orientation of functional groups for optimal interaction with biological targets.[4][5]

-

Scaffold for Bioactive Molecules: These compounds serve as versatile building blocks for the synthesis of more complex molecules targeting a wide range of diseases, including neurological disorders, cardiovascular conditions, and cancer.[6][7]

-

Conformational Restriction: The piperidine ring restricts the conformational flexibility of a molecule, which can lead to increased potency and selectivity for its biological target.

-

Modulation of Physicochemical Properties: The substituents on the piperidine ring can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for similar compounds for detailed safety information.

Conclusion

While this compound may not be a commercially available compound with a designated CAS number, its synthesis and characterization can be reliably achieved through established chemical principles. This guide provides a comprehensive framework for researchers to synthesize, purify, and characterize this valuable building block. The insights into its potential applications in drug discovery underscore the importance of substituted piperidines in the development of novel therapeutics.

References

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

MySkinRecipes. N-Boc-Piperidine-4-carboxylic acid methyl ester. [Link]

-

Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubChem. 1-Boc-4-Methylpiperidine. [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

PubChem. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. [Link]

-

PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]

-

Technical Disclosure Commons. PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. [Link]

Sources

- 1. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 3. 124443-68-1|1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. ijnrd.org [ijnrd.org]

An In-Depth Technical Guide to the Structure Elucidation of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

Foreword: The Logic of Structure Elucidation

In modern chemical and pharmaceutical analysis, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. It is not merely a procedural checklist but a logical pursuit of evidence, where each analytical technique provides a unique piece of a larger puzzle. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and dynamic workflow for the structural characterization of 1-tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate, a compound representative of the substituted piperidine class—a scaffold of immense importance in drug discovery.[1][2][3][4][5] Our approach is grounded in causality; we will explore not only what to do but why a specific experiment is chosen and how its data synergizes with other findings to build an unshakeable structural hypothesis.

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its conformational properties and its utility as a scaffold for introducing diverse functionalities.[3][5] The target molecule, with its N-Boc protecting group, methyl ester, and additional methyl substitution, presents a classic yet non-trivial elucidation challenge, requiring a multi-technique approach for complete and unequivocal assignment, including stereochemical considerations.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into the intricate details of the covalent framework, we must first establish the fundamental properties: the molecular formula and the constituent functional groups. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are the foundational pillars for this initial phase.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

Expertise & Causality: The first objective is to confirm the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the exact mass to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula, a critical self-validating check for our proposed structure. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺, minimizing initial fragmentation and simplifying interpretation.[6]

Quantitative Data Summary: Expected Mass

| Parameter | Value |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Monoisotopic Mass | 257.16271 Da |

| Expected [M+H]⁺ (ESI-TOF) | 257.1700 Da |

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode detection.

-

Instrumentation: Utilize a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.

-

Analysis Method:

-

Perform a full scan over a relevant mass range (e.g., m/z 100-500) to identify the precursor ion.

-

Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Utilize the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value for C₁₃H₂₃NO₄. A mass error of <5 ppm provides high confidence.

-

Trustworthiness Check: Fragmentation analysis (MS/MS) can further validate the structure. The N-Boc group is known to produce characteristic fragments, such as the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (101 Da).[6][7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, the two carbonyl groups—one in the tert-butyl carbamate (N-Boc) and the other in the methyl ester—are expected to produce strong, distinct absorption bands. The presence and position of these bands provide immediate, confirmatory evidence of the molecule's key functionalities.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carbamate (N-Boc) | C=O stretch | ~1680 - 1700 |

| Ester (Methyl) | C=O stretch | ~1735 - 1750[8] |

| C-H (Aliphatic) | C-H stretch | ~2850 - 3000 |

| C-O | C-O stretch | ~1160 - 1250 |

Note: The exact position of the carbonyl stretch can be influenced by the molecular environment. The carbamate carbonyl typically appears at a lower wavenumber than the ester carbonyl due to resonance with the nitrogen lone pair.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-500 cm⁻¹.

-

Data Analysis:

-

Process the spectrum (e.g., baseline correction).

-

Identify the key absorption bands and compare them to the expected values for carbamate and ester functional groups. The distinct presence of two strong carbonyl peaks in the 1680-1750 cm⁻¹ region is a critical validation point.

-

Part 2: Definitive Elucidation - Assembling the Molecular Framework with NMR

While MS and FT-IR confirm the building blocks, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.[11] For a molecule of this complexity, a suite of 1D and 2D NMR experiments is not just beneficial, but essential for an unambiguous assignment.

Visualization: The NMR Elucidation Workflow

The following diagram outlines the logical flow of NMR experiments, starting from basic 1D scans and progressing to more complex 2D correlations to build the complete molecular picture.

Caption: Logical workflow for comprehensive NMR-based structure elucidation.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard manufacturer pulse programs. The HMBC experiment should be optimized to detect correlations over 2-3 bonds (typically a long-range coupling constant, J, of 8 Hz).[12][13]

1D NMR: The First Look at the H-C Skeleton

¹H NMR: Provides information on the number of distinct proton environments, their chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

¹³C NMR: Shows the number of distinct carbon environments. The chemical shifts indicate the type of carbon (e.g., sp³, sp², carbonyl).

Predicted NMR Data Summary

The following table outlines the expected chemical shifts and multiplicities. These are predictions based on known values for similar N-Boc protected piperidine structures.[14][15][16][17][18][19] The exact values will vary based on the specific stereochemistry (cis/trans) and experimental conditions.

| Assignment | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Rationale |

| N-Boc Group | |||

| -C(CH₃)₃ | 1.46, s (9H) | ~80.0 | Characteristic bulky tert-butyl group on the carbamate.[20] |

| -C(CH₃)₃ | ~28.5 | Methyl carbons of the tert-butyl group. | |

| N-C=O | - | ~155.0 | Carbamate carbonyl carbon, deshielded.[17] |

| Methyl Ester | |||

| -OCH₃ | 3.68, s (3H) | ~51.8 | Methyl group attached to the ester oxygen. |

| C-C=O | - | ~175.0 | Ester carbonyl carbon, highly deshielded. |

| Piperidine Ring | Shifts are highly dependent on stereochemistry | ||

| C2-H | ~4.2-4.4, m (1H) | ~50-54 | Methine proton at C2, adjacent to N and methyl group. |

| C2-CH₃ | ~1.1-1.2, d (3H) | ~18-22 | Methyl group at the C2 position. |

| C3-H₂ | ~1.6-1.9, m (2H) | ~30-35 | Methylene protons at C3. |

| C4-H | ~2.4-2.6, m (1H) | ~40-45 | Methine proton at C4, adjacent to the ester. |

| C5-H₂ | ~1.5-1.8, m (2H) | ~25-30 | Methylene protons at C5. |

| C6-H₂ | ~2.8-3.0 (ax), ~4.0-4.2 (eq), m (2H) | ~42-46 | Methylene protons at C6, adjacent to N. Axial and equatorial protons are distinct due to ring conformation and N-inversion barriers. |

2D NMR: Connecting the Dots

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. We would expect to see correlations tracing the connectivity around the piperidine ring: C2-H ↔ C3-H₂, C3-H₂ ↔ C4-H, C4-H ↔ C5-H₂, and C5-H₂ ↔ C6-H₂. It also confirms the coupling between C2-H and the C2-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for linking each proton to its directly attached carbon.[21] It creates a 2D map where each cross-peak confirms a one-bond C-H connection. For example, the proton signal at ~1.46 ppm will show a cross-peak to the carbon signal at ~28.5 ppm, unambiguously assigning them to the tert-butyl group. This experiment validates all assignments made in the 1D spectra for protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall structure of an unknown compound.[22][23][24] It reveals correlations between protons and carbons that are 2 to 3 bonds away, allowing us to piece together the molecular fragments and identify connections to quaternary (non-protonated) carbons like the two carbonyls.

Visualization: Key HMBC Correlations for Structure Confirmation

The following diagram highlights the critical long-range correlations that would unequivocally prove the structure of this compound.

Caption: Key 2- and 3-bond HMBC correlations for structural assembly.

Trustworthiness Check: The observation of these specific correlations provides a self-validating system. For example, the correlation from the nine-proton singlet of the tert-butyl group to the carbamate carbonyl carbon (~155.0 ppm) and the correlations from the C2/C6 ring protons to that same carbonyl carbon definitively establishes the N-Boc-piperidine linkage. Similarly, correlations from the three-proton singlet of the methyl ester to the ester carbonyl (~175.0 ppm) and from the C3/C4/C5 ring protons to that same carbon unequivocally places the methyl carboxylate group at the C4 position.

Determining Stereochemistry

Expertise & Causality: The final piece of the puzzle is the relative stereochemistry of the substituents at C2 and C4. Are they on the same side of the ring (cis) or opposite sides (trans)? This can be determined by analyzing proton-proton coupling constants (³JHH) or through-space correlations using a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY).

-

Coupling Constants: In a chair-like conformation, the coupling constant between axial-axial protons is large (~10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (~2-5 Hz). A detailed analysis of the C4-H proton's multiplicity can reveal its orientation (axial vs. equatorial), which in turn suggests the orientation of the ester group.

-

NOESY/ROESY: This experiment detects protons that are close in space (<5 Å), regardless of their through-bond connectivity. For example, if the C2-methyl group and the C4-H are on the same face of the ring (i.e., both are axial in a cis-1,3 relationship), a clear NOE cross-peak would be observed between them. The absence of such a correlation would suggest a trans relationship.[25][26][27]

Part 3: Data Synthesis and Final Conclusion

The structure of this compound is unequivocally confirmed by the collective weight of the evidence:

-

HRMS establishes the correct molecular formula: C₁₃H₂₃NO₄.

-

FT-IR confirms the presence of the key carbamate and ester functional groups via their distinct C=O stretching frequencies.

-

¹H and ¹³C NMR account for all 23 protons and 13 carbons in the molecule, with chemical shifts consistent with their respective electronic environments.

-

COSY maps the proton connectivity within the piperidine ring spin system.

-

HSQC definitively links each proton to its directly attached carbon.

-

HMBC provides the crucial long-range correlations that piece together the N-Boc, 2-methyl, and 4-methoxycarbonyl fragments onto the piperidine scaffold.

-

NOESY/J-coupling Analysis elucidates the relative stereochemistry of the substituents, completing the three-dimensional picture of the molecule.

This systematic, multi-technique approach provides a robust and self-validating workflow, ensuring the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development involving this compound.

References

- Benchchem Application Notes.

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

-

Halket, J. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Macmillan Group, Princeton University.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

O'Donnell, C. J. (Ed.). (2017). Piperidine-Based Drug Discovery. Elsevier. [Link]

-

Ehara, T., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 713-718. [Link]

-

Ehara, T., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 713-718. [Link]

-

Theofylaktos, D., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences, 12(21), 11132. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

-

ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

-

Gising, J., et al. (2015). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 20(10), 17838-17857. [Link]

-

Navarro-Vázquez, A., et al. (2013). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 51(8), 443-448. [Link]

-

The Royal Society of Chemistry. (2016). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - Supporting Information. [Link]

-

CEITEC. 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

-

Yoshikawa, M., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). [Link]

-

NIST WebBook. Butyl carbamate. [Link]

-

The Royal Society of Chemistry. (2016). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

OCER (Organic Chemistry Educational Resources). (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Butyl carbamate [webbook.nist.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. nmr.ceitec.cz [nmr.ceitec.cz]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. rsc.org [rsc.org]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. rsc.org [rsc.org]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

A Note on Nomenclature: The topic of this guide is 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate. However, extensive database searches indicate that the more prevalent and well-documented compound is 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate . It is likely that the "2-methyl" designation in the original query was a typographical error. This guide will therefore focus on the latter, a versatile building block in modern medicinal chemistry.

Introduction: Strategic Importance in Medicinal Chemistry

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate is a bifunctional piperidine derivative that has garnered significant attention from researchers, particularly those in the field of drug development. Its structure is strategically designed for synthetic utility. The piperidine core is a common scaffold in many centrally active pharmaceuticals due to its ability to impart favorable physicochemical properties such as basicity and three-dimensionality.

The molecule features two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the C4 position. This orthogonal protection scheme is the cornerstone of its utility. The Boc group is a robust, acid-labile protecting group, allowing for selective deprotection without affecting the ester. Conversely, the methyl ester can be hydrolyzed or otherwise modified under conditions that leave the Boc group intact. This dual functionality provides chemists with precise control over the reaction sequence, making it an invaluable intermediate for constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate | N/A |

| Synonyms | N-Boc-Piperidine-4-carboxylic acid methyl ester, Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate | [1][2] |

| CAS Number | 124443-68-1 | [1][3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][3] |

| Molecular Weight | 243.30 g/mol | [1][3] |

| Appearance | White to light yellow powder or colorless oil | [1][4] |

| Melting Point | 33.0 to 37.0 °C | [1][4] |

| Boiling Point | 307.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.094 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure.[1]

-

δ 4.02 (dt, 2H): Corresponds to the two axial protons on the carbons adjacent to the nitrogen atom.

-

δ 3.69 (s, 3H): A sharp singlet representing the three protons of the methyl ester group.

-

δ 2.82 (ddd, 2H): The two equatorial protons on the carbons adjacent to the nitrogen.

-

δ 2.45 (tt, 1H): The proton at the C4 position.

-

δ 1.90-1.84 (m, 2H): Protons on the C3 and C5 positions.

-

δ 1.67-1.57 (m, 2H): Protons on the C3 and C5 positions.

-

δ 1.45 (s, 9H): A strong singlet characteristic of the nine equivalent protons of the tert-butyl group.

-

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a sodium adduct.

-

m/z: 265.8 [M+Na]⁺.[1]

-

Synthesis and Mechanism

The most common and efficient synthesis of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate starts from the readily available N-Boc-piperidine-4-carboxylic acid.

Experimental Protocol: Esterification

This procedure details a high-yield esterification using trimethylsilyldiazomethane, a methylating agent that offers mild reaction conditions.

Step-by-Step Methodology: [1]

-

Preparation: Suspend 1-Boc-piperidine-4-carboxylic acid (12.14 g, 52.95 mmol) in acetonitrile (100 mL) in a reaction vessel.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Slowly add a 2.0 M hexane solution of trimethylsilyldiazomethane (52.9 mL, 106 mmol) dropwise to the cooled suspension. Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Methanol Quench: Add methanol (10 mL) to the reaction mixture. The methanol serves as the methyl source for the esterification.

-

Reaction: Allow the mixture to stand at 0 °C for 30 minutes, then warm to room temperature and stir for 3 hours.

-

Work-up: Remove the solvent by distillation under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate (4.5:1, v/v) eluent system. This yields the final product as a colorless oil (11.5 g, 90% yield).

Reaction Mechanism

The reaction proceeds via a standard acid-catalyzed esterification mechanism, facilitated by the in situ generation of a methylating agent from trimethylsilyldiazomethane and methanol.

Caption: Esterification mechanism workflow.

Applications in Drug Discovery and Organic Synthesis

The utility of this diester lies in its role as a versatile building block for more complex molecules, particularly in the pharmaceutical industry.

Role as a Synthetic Intermediate

The orthogonal protecting groups are the key to its strategic importance. Chemists can selectively deprotect either the nitrogen or the carboxyl group, allowing for sequential modifications.

-

N-Deprotection: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), revealing a secondary amine. This amine can then undergo a variety of reactions, such as alkylation, acylation, or reductive amination, to build out the molecular structure.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. This acid can then be coupled with amines to form amides, a common linkage in drug molecules.

Caption: Synthetic pathways from the title compound.

Case Study: Orexin Receptor Agonists

This compound can be used as a starting material in the synthesis of orexin type-2 receptor agonists.[1] Orexin receptors are involved in regulating the sleep-wake cycle, and agonists are being investigated for the treatment of narcolepsy and other sleep disorders. The piperidine scaffold serves as a key structural element for interacting with the receptor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Hazard Identification: The compound may cause skin and serious eye irritation, and may cause respiratory irritation.[5][6]

-

Precautionary Statements: [7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry place under an inert atmosphere. The compound is hygroscopic.[2][4]

Conclusion

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate is a quintessential example of a molecular tool designed for purpose. Its value to the research and drug development community is derived from its structural simplicity, predictable reactivity, and the strategic placement of orthogonal protecting groups. This allows for the efficient and controlled synthesis of complex piperidine-containing molecules, solidifying its role as a key intermediate in the ongoing quest for novel therapeutics.

References

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

-

Supplementary Information. Macmillan Group - Princeton University. [Link]

-

1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. PubChem. [Link]

-

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. [Link]

-

Application In Synthesis of [ 124443-68-1 ]. Amides. [Link]

Sources

- 1. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]

- 2. Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate | 124443-68-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. alfachemic.com [alfachemic.com]

- 5. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 124443-68-1 | Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate | Amides | Ambeed.com [ambeed.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its physicochemical properties, propose a detailed synthetic pathway with scientific justifications, and explore its potential applications in medicinal chemistry.

Introduction

The piperidine scaffold is a cornerstone in the design of pharmaceuticals, valued for its conformational flexibility and its presence in a multitude of biologically active molecules.[1] The introduction of specific substituents onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile. The compound this compound, particularly in its chiral forms such as (2R,4R), represents a sophisticated building block for creating novel therapeutics. The presence of a bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom provides a means of controlled reactivity during synthesis, while the methyl and methyl ester groups at the 2 and 4 positions, respectively, offer points for further functionalization and can influence binding affinity to biological targets. Chiral piperidine scaffolds, like the one discussed herein, are increasingly sought after in drug design to enhance biological activity, selectivity, and pharmacokinetic properties.[2][3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. For this compound, specific experimental data is not widely available in public literature. However, we can deduce its key properties and compare them to the well-characterized, closely related analogue, 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate.

The introduction of a methyl group at the 2-position increases the molecular weight and is expected to slightly increase its lipophilicity, which can be a critical factor in its ability to cross cell membranes.

| Property | This compound | 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate |

| IUPAC Name | This compound | 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate |

| CAS Number | 1919888-02-0 (for 2R,4R isomer)[4][5] | 124443-68-1 |

| Molecular Formula | C13H23NO4[6] | C12H21NO4 |

| Molecular Weight | 257.33 g/mol [4][6] | 243.30 g/mol |

Table 1: Comparative Physicochemical Properties

Below is the chemical structure of the (2R,4R) stereoisomer of this compound.

Figure 1: Chemical structure of 1-tert-butyl 4-methyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate.

Proposed Diastereoselective Synthesis

Workflow Overview

The synthesis can be envisioned as a multi-step process starting from a chiral precursor, followed by the diastereoselective introduction of the second substituent. Aza-Diels-Alder reactions or Michael additions are common strategies for constructing the piperidine ring with stereocontrol.

Figure 2: Proposed synthetic workflow for 1-tert-butyl 4-methyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Aza-Diels-Alder Reaction

-

Rationale: The aza-Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered nitrogen heterocycles. The use of a chiral auxiliary on the imine or a chiral catalyst can direct the facial selectivity of the cycloaddition.

-

Procedure:

-

To a solution of a suitable chiral imine (derived from a chiral amine and an appropriate aldehyde) in an anhydrous solvent such as dichloromethane (DCM) at -78 °C, add a Lewis acid catalyst (e.g., BF3·OEt2 or a chiral catalyst).

-

Slowly add a solution of a suitable diene (e.g., Danishefsky's diene) in DCM to the reaction mixture.

-

Stir the reaction at -78 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

-

Step 2: Stereoselective Reduction

-

Rationale: The resulting cycloadduct will likely contain a double bond that needs to be reduced. A stereoselective reduction is crucial to set the desired stereocenter at the 4-position. The choice of reducing agent and the existing stereocenter at the 2-position will influence the stereochemical outcome.

-

Procedure:

-

Dissolve the crude cycloadduct in a suitable solvent like methanol or ethanol.

-

Add a catalyst such as Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

-

-

Step 3: N-Boc Protection

-

Rationale: The Boc protecting group is introduced to prevent the nitrogen from participating in subsequent reactions and to increase the solubility of the intermediate in organic solvents.

-

Procedure:

-

Dissolve the reduced piperidine intermediate in a solvent like DCM.

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

-

Add di-tert-butyl dicarbonate ((Boc)2O) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

-

-

-

Step 4: Esterification

-

Rationale: The final step is the esterification of the carboxylic acid at the 4-position to give the methyl ester.

-

Procedure:

-

Dissolve the N-Boc protected piperidine carboxylic acid in an anhydrous solvent like dimethylformamide (DMF).

-

Add a base such as potassium carbonate.

-

Add methyl iodide (CH3I) and stir the reaction at room temperature until completion.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry, and concentrate. Purify the final product by column chromatography to yield this compound.

-

-

Potential Applications in Drug Development

The structural motifs present in this compound suggest its utility as a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds.

-

Scaffold for Biologically Active Molecules: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide array of conditions, including those affecting the central nervous system (CNS).[1]

-

Chiral Building Block: The defined stereochemistry of this compound makes it an attractive starting material for the synthesis of enantiomerically pure drugs. This is crucial as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles.[2][3]

-

Introduction of Molecular Complexity: The functional groups on this molecule (the Boc-protected amine and the methyl ester) allow for selective chemical transformations, enabling the construction of more complex molecules with desired biological activities.

The development of novel synthetic routes to such chiral piperidine derivatives is an active area of research, as these compounds serve as key building blocks for new chemical entities with therapeutic potential.[8]

Conclusion

This compound is a chiral, polysubstituted piperidine with significant potential as a building block in pharmaceutical research and development. While detailed experimental data for this specific compound is sparse, its structural features and the established importance of the piperidine scaffold in medicinal chemistry underscore its value. The proposed synthetic pathway, based on well-understood and reliable chemical transformations, provides a roadmap for its preparation in a laboratory setting. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from a relevant chemical supplier's technical resources.

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts, 5, e1–e14.[2]

- Beijing Solarbio Science & Tecnology Co., Ltd. Product Information. (n.d.).

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate.[3]

-

2-Hexenoylcarnitine. (n.d.). PubChem. Retrieved from [Link].[6]

-

A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2025). ChemInform.[7]

-

The influence of the introduction of chiral center in piperidine ring on activities of PCAF inhibitors. (n.d.). ResearchGate.[9]

-

1-(tert-Butyl) 4-methyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate. (n.d.). BLD Pharm.[4]

-

(2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate. (n.d.). AK Scientific.[5]

- Understanding the Applications of Piperidine Derivatives in Chemical Research. (n.d.). Retrieved from a relevant chemical supplier's technical resources.

-

Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. (n.d.). Molecules.[10]

-

(2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate. (n.d.). Chemenu.[11]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Molecules.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. 1919888-02-0|1-(tert-Butyl) 4-methyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 5. 1919888-02-0 (2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate AKSci 8344DC [aksci.com]

- 6. 2-Hexenoylcarnitine | C13H23NO4 | CID 53481638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. cas 1919888-02-0|| where to buy (2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate [chemenu.com]

A Technical Guide to the Safety, Handling, and Application of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

This guide offers a detailed examination of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its chemical properties, safety protocols, handling procedures, and applications as a key synthetic intermediate.

Compound Identification and Physicochemical Properties

This compound belongs to the class of N-Boc protected piperidine derivatives. The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom makes it an invaluable building block in multi-step organic synthesis, allowing for the controlled introduction and subsequent modification of the piperidine scaffold. The piperidine ring itself is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₃H₂₃NO₄ | PubChem |

| Molecular Weight | 257.33 g/mol | PubChem |

| CAS Number | 124443-68-1 (for the parent compound without the 2-methyl group) | [1][2] |

| Appearance | Typically a colorless oil or white solid | Inferred from similar compounds[3][4] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from purification protocols[3][5] |

Comprehensive Safety and Handling Protocols

GHS Hazard Classification (Inferred)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[7][9]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[7][9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[6][7][9]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[6][9]

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to rigorous safety standards is paramount. The following controls are mandatory to minimize exposure risk.

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][10] An eyewash station and safety shower must be readily accessible.[10]

-

Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a face shield.[10]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[11] A flame-retardant lab coat must be worn at all times.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is likely, a NIOSH/MSHA-approved respirator is required.[10]

Spill Management and Emergency Procedures

In the event of a spill, evacuate the area immediately.[10] Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[6] Collect the material into a suitable, sealed container for hazardous waste disposal.[10][11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][11]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[11]

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][12] The compound is generally stable under normal storage conditions.[10]

Synthesis and Purification Methodologies

The synthesis of piperidine dicarboxylates often involves multi-step sequences. A plausible workflow includes the formation of the piperidine ring followed by functional group manipulation.

General Synthetic Workflow

The synthesis of this class of molecules can be achieved through various routes, including the modification of existing piperidine scaffolds. The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) to protect the piperidine nitrogen, enabling selective reactions at other positions. Subsequent esterification and alkylation steps lead to the final product.

Sources

- 1. 124443-68-1|1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 56924491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Researcher's Guide to Sourcing and Quality Control of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. This guide emphasizes the critical importance of isomeric purity and offers a framework for supplier evaluation and in-house quality control.

Introduction: A Versatile Piperidine Scaffold

This compound is a disubstituted piperidine derivative that has garnered significant interest in the synthesis of complex molecular architectures for drug discovery. The piperidine ring is a privileged scaffold, appearing in numerous approved pharmaceuticals. The specific substitution pattern of this compound, featuring a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the 4-position, along with a methyl group at the 2-position, offers a versatile platform for further chemical modification.

The presence of the 2-methyl group introduces a chiral center, leading to the existence of cis and trans diastereomers. The relative stereochemistry of these isomers can significantly influence the three-dimensional conformation of the molecule and, consequently, the biological activity of its downstream derivatives. Therefore, a thorough understanding of the isomeric composition of the commercially available material is paramount for reproducible and reliable research.

The Challenge of Isomeric Purity and CAS Number Ambiguity

A significant challenge in sourcing this compound is the lack of a single, universally recognized CAS number. Searches for "this compound" often lead to the CAS number 124443-68-1 , which corresponds to the analog lacking the 2-methyl group, namely 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate [1][2][3][4].

Scientific literature, however, confirms the synthesis and characterization of both the cis-(2R,4R) and trans-(2R,4S) diastereomers of this compound[5]. This highlights a critical consideration for researchers: suppliers may offer the compound as a mixture of diastereomers, or as a specific isomer, and it is crucial to verify this information.

Commercial Supplier Landscape

While a direct "off-the-shelf" product with a dedicated CAS number for the 2-methylated compound is not readily found, several reputable chemical suppliers offer either the closely related analog (CAS 124443-68-1) or provide custom synthesis services for the desired molecule. Researchers should approach these suppliers with the specific isomeric requirements (cis, trans, or a mixture) for their application.

Table 1: Potential Commercial Suppliers and Related Offerings

| Supplier | Related Compound Offered | CAS Number | Notes |

| Santa Cruz Biotechnology | 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate | 124443-68-1 | Research use only.[1] |

| Jubilant Ingrevia | 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate | 124443-68-1 | Industrial grade available.[2] |

| Alchem Pharmtech | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | 124443-68-1 | Catalog product.[3] |

| BLDpharm | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | 124443-68-1 | Available for online orders.[4] |

| Echemi | 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | 724790-59-4 | Note the different substitution pattern (4-methyl).[6] |

It is strongly recommended to contact these and other custom synthesis specialists with the precise chemical name and desired isomeric purity.

Understanding the Synthesis: Implications for Impurities

A published synthesis route for both cis- and trans-1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate starts from methyl 2-methylpyridine-4-carboxylate[5]. The synthesis involves a hydrogenation step followed by Boc protection.

Key Synthesis Steps:

-

Hydrogenation: The pyridine ring is reduced to a piperidine ring. This step can result in a mixture of diastereomers.

-

Boc Protection: The piperidine nitrogen is protected with a tert-butoxycarbonyl group.

Potential impurities arising from this synthesis could include:

-

Residual starting material: Unreacted methyl 2-methylpyridine-4-carboxylate.

-

Incomplete hydrogenation products: Tetrahydropyridine intermediates.

-

Diastereomeric impurities: The undesired isomer.

-

Reagents and byproducts: Residual catalysts, solvents, and byproducts from the Boc protection step.

In-House Quality Control: A Validating System

Given the potential for isomeric ambiguity and impurities, a robust in-house quality control protocol is essential.

Experimental Protocol: Verification of Identity and Purity

Objective: To confirm the chemical identity, isomeric ratio, and purity of received this compound.

Materials:

-

Sample of this compound

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

High-resolution mass spectrometer (HRMS)

-

Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher recommended)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer.

-

Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).

-

Compare the measured mass to the calculated theoretical mass for C₁₃H₂₃NO₄.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃.

-

Acquire ¹H and ¹³C NMR spectra.

-

Compare the obtained spectra with literature data for the cis and trans isomers[5]. Pay close attention to the chemical shifts and coupling constants of the protons on the piperidine ring, particularly the proton at the 2-position and the methyl group at the 2-position. The relative integration of key signals can be used to determine the diastereomeric ratio.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method to assess purity and potentially separate the diastereomers. A gradient method with a C18 column is a good starting point.

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

Run a gradient from low to high organic phase concentration.

-

Monitor the elution profile using a UV detector (a wavelength around 210 nm is typically suitable for the ester and carbamate chromophores).

-

The purity can be determined by the relative area of the main peak. The separation of diastereomers may require method optimization.

-

Visualization of the Quality Control Workflow

The following diagram illustrates the logical flow of the in-house quality control process.

Caption: Quality Control Workflow for Incoming Material.

Handling and Storage

Conclusion

The procurement of this compound for research and drug development necessitates a diligent approach from the scientist. The ambiguity surrounding its CAS number and the critical importance of its isomeric purity demand careful supplier vetting and a robust in-house quality control process. By implementing the analytical verification steps outlined in this guide, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

-

The Royal Society of Chemistry. Piperidines ESI-revised3. [Link]

Sources

synthesis of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate from piperidine derivatives

An In-depth Technical Guide to the Synthesis of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] The precise control over substitution patterns and stereochemistry is paramount for modulating pharmacological activity. This guide provides a comprehensive overview of the synthetic strategies for a key building block: This compound . We will delve into the prevailing synthetic methodologies, focusing on the catalytic hydrogenation of pyridine precursors, and address the critical aspects of reaction mechanisms, stereochemical control, and practical experimental protocols. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of the synthesis of highly functionalized piperidine derivatives.

Introduction: The Strategic Importance of Substituted Piperidines

The 2,4-disubstituted piperidine motif present in this compound represents a privileged scaffold in drug discovery. The substituents offer multiple vectors for chemical modification, while the stereocenters at the C2 and C4 positions are critical for defining the molecule's three-dimensional shape and its interaction with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves a dual purpose: it deactivates the otherwise basic nitrogen to prevent unwanted side reactions and enhances solubility in organic solvents, making it an ideal intermediate for multi-step syntheses.[4]

The synthesis of this specific target, however, presents notable challenges, primarily in the diastereoselective construction of the two stereocenters. This guide will focus on the most robust and industrially scalable methods to achieve this synthesis, emphasizing the logic behind procedural choices.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals the most viable pathway for its construction. The disconnection of the Boc group and the ester reveals the core 2-methylpiperidine-4-carboxylic acid structure. This saturated heterocycle can be traced back to its aromatic precursor, a substituted pyridine, via a catalytic hydrogenation step. This approach is highly advantageous due to the wide availability and low cost of pyridine starting materials.

Caption: Retrosynthetic analysis of the target compound.

This analysis establishes our primary forward synthetic strategy: the synthesis of a methyl 2-methylpyridine-4-carboxylate precursor, followed by its catalytic hydrogenation to form the piperidine ring, and concluding with N-protection and final esterification if necessary.

Synthetic Pathway I: Catalytic Hydrogenation of Pyridine Derivatives

The most prevalent and scalable method for synthesizing piperidines is the reduction of their corresponding pyridine precursors.[3] This transformation, while conceptually simple, requires careful selection of catalysts and reaction conditions to achieve high yield and the desired stereoselectivity.

Synthesis of the Pyridine Precursor

The starting material, methyl 2-methylpyridine-4-carboxylate, can be prepared through various established organometallic cross-coupling reactions or multi-step classical methods starting from simpler pyridine building blocks.[5]

The Critical Hydrogenation Step

The conversion of the aromatic pyridine ring to a saturated piperidine ring is an exothermic process that involves the addition of three equivalents of molecular hydrogen.[6] The choice of catalyst is the single most important factor governing the success of this reaction.

Causality Behind Catalyst Selection:

-

Palladium (Pd): Palladium on carbon (Pd/C) is a widely used, cost-effective catalyst. It often requires ambient to moderate pressures and temperatures. It is particularly effective for the hydrogenation of pyridine rings that are activated by electron-withdrawing groups.[3]

-

Platinum (Pt): Platinum oxide (PtO₂, Adams' catalyst) is a highly active catalyst that can operate under mild conditions. It is often used when other catalysts fail, but its high activity can sometimes lead to over-reduction or side reactions. The presence of a carboxyl group on the pyridine ring can help mitigate catalyst poisoning by the resulting basic piperidine nitrogen, allowing for hydrogenation in neutral media.[7]

-

Rhodium (Rh): Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) are powerful for aromatic ring reduction and can often operate under milder conditions than palladium or platinum, which can be crucial for preserving sensitive functional groups.

-

Nickel (Ni): Raney Nickel is a cost-effective option, particularly for large-scale industrial applications. However, it typically requires higher temperatures and pressures and may exhibit lower selectivity compared to precious metal catalysts.

Stereochemical Considerations: The hydrogenation of the 2,4-disubstituted pyridine precursor will generate two new stereocenters. The reaction typically proceeds via syn-addition of hydrogen from the surface of the metal catalyst.[6] This generally leads to a mixture of cis and trans diastereomers. The ratio of these isomers is highly dependent on the catalyst, solvent, and substrate substitution pattern. For instance, hydrogenation of similar systems has been shown to favor the formation of the cis isomer. Further separation of these diastereomers is often required, typically via column chromatography or crystallization.

| Catalyst | Typical Pressure (psi) | Typical Temperature (°C) | Solvent | Key Advantages & Considerations |

| Pd/C | 50 - 500 | 25 - 80 | Methanol, Ethanol, Acetic Acid | Cost-effective, good for activated rings. Acetic acid can improve rate by protonating the nitrogen. |

| PtO₂ | 50 - 100 | 25 - 50 | Water, Ethanol, Acetic Acid | Highly active, can work in neutral solvents for carboxy-pyridines.[7] |

| Rh/C | 100 - 1000 | 50 - 100 | Methanol, Ethanol | Very effective for aromatic reduction, useful for sensitive substrates. |

| Raney-Ni | 1000+ | 100 - 200 | Ethanol | Low cost, suitable for industrial scale, but requires harsh conditions. |

N-Boc Protection

Once the piperidine ring is formed, the secondary amine is protected with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction, crucial for enabling further synthetic manipulations. The most common reagent is di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (Et₃N) or sodium bicarbonate.[8][9] The base neutralizes the acid byproduct of the reaction, driving it to completion.

Caption: Forward synthesis workflow via the hydrogenation route.

Experimental Protocols

The following protocols are representative procedures synthesized from established methodologies for piperidine synthesis.[7][8][10][11]

Protocol 4.1: Catalytic Hydrogenation of Methyl 2-methylpyridine-4-carboxylate

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add methyl 2-methylpyridine-4-carboxylate (1.0 eq) and a suitable solvent such as methanol or ethanol (10-15 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol %).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 100 psi) and begin vigorous stirring. The reaction may be run at room temperature or gently heated (e.g., 50 °C) to increase the rate.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC or GC-MS) of small aliquots. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 2-methylpiperidine-4-carboxylate as a mixture of diastereomers. This crude product can often be used directly in the next step.

Protocol 4.2: N-Boc Protection

-

Reaction Setup: Dissolve the crude methyl 2-methylpiperidine-4-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL per gram). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (Et₃N) (2.0 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product is a mixture of cis and trans diastereomers of this compound. Purify the mixture using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the individual diastereomers. The structure and stereochemistry of the isolated products should be confirmed by NMR and MS analysis.

Conclusion and Authoritative Grounding

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of the corresponding pyridine precursor. This method is robust, scalable, and relies on well-understood chemical principles. The critical parameter for success is the judicious selection of the hydrogenation catalyst and conditions to maximize yield and control stereochemistry. Subsequent N-Boc protection is a standard, high-yielding transformation. This guide provides a scientifically grounded framework and practical protocols for researchers engaged in the synthesis of complex piperidine-based molecules for pharmaceutical research and development.

References

- Vertex Pharmaceuticals Incorporated. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- National Institutes of Health. (n.d.).

- Liebeskind, L. S., & Liu, S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919.

- National Institutes of Health. (n.d.).

- Vertex Pharmaceuticals Incorporated. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt...

- Royal Society of Chemistry. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. RSC Publishing.

- BenchChem. (n.d.). (2R,4R)

- Google Patents. (n.d.). The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- BenchChem. (n.d.). Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine. Benchchem.

- ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.

- ChemicalBook. (n.d.). N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis. ChemicalBook.

- ChemicalBook. (2025). N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.

- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.

- Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst.

- BOC Sciences. (n.d.).

- Organic Chemistry Tutor. (2020). 8.

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. datapdf.com [datapdf.com]

- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 10. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 11. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, stereochemistry, and potential applications, offering insights for researchers in drug discovery and organic synthesis.

Introduction: The Significance of Substituted Piperidines